molecular formula C6H14NOP B13331948 1,4-Dimethyl-1,4-azaphosphinane 4-oxide

1,4-Dimethyl-1,4-azaphosphinane 4-oxide

Cat. No.: B13331948
M. Wt: 147.16 g/mol
InChI Key: VYAPQMDBZDBSDZ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1,4-azaphosphinane 4-oxide is a chemical compound with the molecular formula C5H12NOP and a molecular weight of 133.13 g/mol It is a member of the azaphosphinane family, characterized by the presence of a phosphorus atom within a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-1,4-azaphosphinane 4-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dimethylpiperazine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1,4-azaphosphinane 4-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction can produce phosphines or phosphine oxides .

Scientific Research Applications

1,4-Dimethyl-1,4-azaphosphinane 4-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1,4-azaphosphinane 4-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-1,4-azaphosphinane 4-oxide is unique due to its specific ring structure and the presence of both nitrogen and phosphorus atoms. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C6H14NOP

Molecular Weight

147.16 g/mol

IUPAC Name

1,4-dimethyl-1,4λ5-azaphosphinane 4-oxide

InChI

InChI=1S/C6H14NOP/c1-7-3-5-9(2,8)6-4-7/h3-6H2,1-2H3

InChI Key

VYAPQMDBZDBSDZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCP(=O)(CC1)C

Origin of Product

United States

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